molecular formula C8H5ClN2O2 B1439285 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 915140-96-4

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1439285
CAS No.: 915140-96-4
M. Wt: 196.59 g/mol
InChI Key: NPXFUIWZQKUEQK-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 915140-96-4) is a heterocyclic compound with a fused pyrrole-pyridine core. Its molecular formula is C₈H₅ClN₂O₂, and it has a molecular weight of 196.59 g/mol . The compound features a chlorine substituent at the 6-position and a carboxylic acid group at the 3-position (Figure 1). It is widely used as a pharmaceutical building block, particularly in kinase inhibitor synthesis and drug discovery .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXFUIWZQKUEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669119
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915140-96-4
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically follows a pathway involving:

  • Construction of the pyrrolo[2,3-b]pyridine skeleton,
  • Introduction of the chlorine atom at the 6-position,
  • Installation of the carboxylic acid group at the 3-position.

This is commonly achieved via cyclization reactions of suitable pyridine or pyrrole precursors, followed by functional group transformations such as halogenation and carboxylation or ester hydrolysis.

Preparation via Ester Hydrolysis of Methyl Esters

One reported method involves the hydrolysis of the corresponding methyl ester derivative of this compound:

  • Starting Material: this compound methyl ester.
  • Procedure: The methyl ester (e.g., 0.225 g, 1 mmol) is dissolved in methanol (30 mL) and treated with aqueous sodium hydroxide (1 M, 10 mL).
  • Conditions: The mixture is stirred at room temperature overnight.
  • Workup: Methanol is removed under reduced pressure; the resulting suspension is extracted with chloroform, dried over magnesium sulfate, and concentrated under vacuum to yield the free acid as a white powder.
  • Yield: Typically high, with clean conversion to the acid form.
  • Reference: This method is adapted from procedures reported for related pyrrolo[2,3-b]pyridine derivatives and is consistent with standard ester hydrolysis protocols.

Direct Carboxylation via Reflux with Sodium Hydroxide in Ethanol

Another approach involves direct hydrolysis of precursors under reflux conditions:

  • Starting Material: Precursors such as 9a-d (specific pyrrolo[2,3-c]pyridine derivatives).
  • Procedure: The precursor (1.3 mmol) is dissolved in ethanol (12 mL), and 2 M sodium hydroxide (1.7 mmol, 1.1 mL) is added.
  • Conditions: The reaction mixture is heated under reflux for 1–2 hours.
  • Workup: After reflux, solvent is evaporated, water is added, and the pH is adjusted to 4.0 with acetic acid to precipitate the product.
  • Isolation: The product is filtered, washed, and dried.
  • Yield: Approximately 71% yield reported.
  • Reference: Parrino et al. demonstrated this method for related chlorinated pyrrolopyridine carboxylic acids, highlighting its efficiency and reproducibility.

Cyclization and Substitution Strategies

The synthesis of the pyrrolo[2,3-b]pyridine core with substitution at the 6-position by chlorine can also be achieved through:

  • Cyclization of substituted pyridine precursors: Using palladium-catalyzed cross-coupling or condensation reactions to form the bicyclic ring system.
  • Halogenation: Chlorination at the 6-position can be performed using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), often under controlled temperature to avoid over-chlorination.
  • Carboxylation: Introduction of the carboxylic acid group at the 3-position can be done via Vilsmeier-Haack reaction or by oxidation of methyl groups followed by hydrolysis.

These methods require careful monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure regioselectivity and purity.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Reagents/Conditions Reaction Time Yield (%) Notes Reference
1 This compound methyl ester 1 M NaOH in MeOH, room temperature, overnight ~16 hours High Simple ester hydrolysis, mild conditions
2 Pyrrolo[2,3-c]pyridine derivatives (9a-d) 2 M NaOH in EtOH, reflux 1–2 hours 71 Direct hydrolysis and acidification to precipitate acid
3 Substituted pyridine precursors Cyclization, chlorination (NCS or POCl₃), carboxylation via Vilsmeier-Haack Variable Variable Multi-step, requires control of regioselectivity General synthetic knowledge

Analytical and Research Findings Relevant to Preparation

  • Reaction Monitoring: TLC and HPLC are essential to confirm completion and purity during hydrolysis and chlorination steps.
  • Purification: The acid product typically precipitates upon acidification; further purification can be done by recrystallization from solvents such as ethyl acetate or ethanol.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The carboxylic acid proton appears downfield (~12 ppm in ^1H NMR), and the chlorine substitution affects chemical shifts in the aromatic region.
  • Yield Optimization: Reaction time and temperature are critical; prolonged reflux can lead to side reactions or decomposition.
  • Scalability: The hydrolysis and acidification steps are amenable to scale-up due to straightforward reaction conditions and workup.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds, including 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrrolopyridine scaffold could enhance selectivity and potency against cancer cell lines .

2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research has indicated that certain pyrrolopyridine derivatives can modulate neuroinflammatory pathways, providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Organic Electronics
this compound has been investigated for its utility in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported that incorporating this compound into polymer matrices can improve the charge transport properties of the resulting materials .

2. Polymer Synthesis
The compound serves as a key intermediate in the synthesis of advanced polymers with tailored properties. Its reactivity allows for the formation of various copolymers that exhibit enhanced mechanical and thermal stability, making them ideal for high-performance applications .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityIdentified as a potent inhibitor of specific kinases in cancer cell lines.
NeuroprotectionModulation of neuroinflammatory pathways suggests therapeutic potential for neurodegenerative diseases.
Organic ElectronicsImproved charge transport properties when used in OLEDs and OPVs.
Polymer SynthesisEnhanced mechanical and thermal stability in advanced polymer formulations.

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • Key Differences: Bromine substitution at position 6 increases molecular weight and polarizability compared to chlorine.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Synthesis Yield : 71% (vs. commercially available target compound)
  • Key Differences : Chlorine at position 5 and carboxylic acid at position 2 result in distinct electronic and steric effects. The [2,3-c] ring fusion alters the spatial orientation of substituents, impacting solubility and reactivity .

Positional and Functional Group Isomers

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • Molecular Formula : C₈H₅ClN₂O₂ (identical to target compound)
  • Key Differences : The [3,2-c] ring fusion shifts the nitrogen positions, altering hydrogen-bonding capabilities and metabolic stability. Such isomers are critical in structure-activity relationship (SAR) studies .
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • Molecular Formula : C₈H₅ClN₂O
  • Molecular Weight : 182.59 g/mol
  • Key Differences : Replacement of the carboxylic acid with a carbaldehyde group removes acidic proton availability, reducing solubility in aqueous media. This derivative is more reactive in nucleophilic addition reactions .

Methyl and Methoxy Derivatives

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Synthesis Yield : 80%
  • Position 5 substitution may influence π-π stacking in protein binding .
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Similarity Score : 0.64 (structural similarity to target compound)

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications References
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 915140-96-4 C₈H₅ClN₂O₂ 196.59 6-Cl, 3-COOH Kinase inhibitors
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid - C₈H₅BrN₂O₂ 241.04 6-Br, 3-COOH Drug intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - C₇H₄ClN₃O₂ 197.58 5-Cl, 2-COOH SAR studies
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 1000341-67-2 C₈H₅ClN₂O₂ 196.59 6-Cl, 3-COOH (isomer) Medicinal chemistry
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 383875-59-0 C₈H₅ClN₂O 182.59 6-Cl, 3-CHO Synthetic precursor

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 915140-96-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • Storage Conditions : Inert atmosphere, 2–8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act on multiple pathways, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic processes, which may be relevant in cancer and infectious diseases.
  • Antiproliferative Effects : Preliminary data show that it exhibits antiproliferative activity against various human tumor cell lines, indicating potential as an anticancer agent.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo compounds, including this compound, exhibit significant antiproliferative effects against several human cancer cell lines. The compound showed GI50 values in the nanomolar range, suggesting potent activity against tumor cells .

Cell Line GI50 (nM)
HeLa (Cervical Cancer)50
MCF7 (Breast Cancer)30
A549 (Lung Cancer)45

Antimicrobial Activity

Recent investigations have indicated that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, it demonstrated significant inhibition against Pseudomonas putida, with a minimum inhibitory concentration (MIC) of 77 µM .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrrole ring or the carboxylic acid group can lead to variations in potency and selectivity. For example:

  • Substituents at Position 3 : Adding different functional groups at this position has been shown to enhance or reduce activity against specific targets.
  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve cellular uptake.

Toxicity and Safety Profile

The safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicity assessments indicate that while the compound exhibits some cytotoxicity at higher concentrations, it remains within acceptable limits for further development .

Q & A

Q. What are the primary synthetic routes for 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via multi-step procedures starting from pyrrolo[2,3-b]pyridine precursors. Key steps include chlorination at the 6-position using POCl₃ or N-chlorosuccinimide and carboxylation at the 3-position via hydrolysis of ester intermediates. Optimization involves:

  • Temperature control : Maintaining 80–100°C during chlorination minimizes side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for intermediate functionalization.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at C6, carboxylic acid at C3) and detects impurities.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (196.59 g/mol) and isotopic distribution.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How does the carboxylic acid group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing carboxylic acid group enhances electrophilicity at adjacent positions, facilitating reactions such as:

  • Amide formation : Reacts with amines (e.g., benzylamine) under EDC/HOBt coupling conditions.
  • Esterification : Methanol/H₂SO₄ converts the acid to methyl ester derivatives, improving solubility for biological assays .

Q. What are common derivatives of this compound, and how are they prepared for structure-activity relationship (SAR) studies?

Key derivatives include:

  • Methyl ester : Synthesized via Fischer esterification (methanol, H₂SO₄), used to probe steric effects.
  • Amides : Prepared using carbodiimide coupling agents to assess hydrogen-bonding interactions with biological targets.
  • Halogenated analogs : Fluorine or bromine substitutions at C5/C7 positions are achieved via directed ortho-metalation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with fibroblast growth factor receptors (FGFRs)?

  • Molecular docking : Tools like AutoDock Vina model interactions between the carboxylic acid group and FGFR’s ATP-binding pocket (e.g., hydrogen bonds with Lys508).
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to optimize substituent electronegativity.
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Assay standardization : Use isogenic cell lines to control for genetic variability.
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew results.
  • Target profiling : Broad kinase screening (e.g., Eurofins KinaseProfiler) distinguishes on-target vs. off-target effects .

Q. How does the compound’s regioselectivity in electrophilic aromatic substitution (EAS) compare to its structural analogs?

  • C6 vs. C4 reactivity : The chloro group at C6 deactivates the pyrrole ring, directing EAS (e.g., nitration) to C4. Comparative studies with 6-fluoro analogs show altered reactivity due to fluorine’s electronegativity (Table 1) .

Table 1 : Regioselectivity in EAS for Selected Analogs

CompoundElectrophileMajor Product PositionYield (%)
6-Chloro-3-carboxylic acidHNO₃/H₂SO₄C478
6-Fluoro-3-carboxylic acidHNO₃/H₂SO₄C565

Q. What methodologies assess the compound’s metabolic stability in preclinical development?

  • In vitro assays : Incubation with human liver microsomes (HLMs) and CYP450 isoforms identifies major metabolites (e.g., hydroxylation at C7).
  • LC-MS/MS quantification : Tracks parent compound depletion over time to calculate half-life (t₁/₂).
  • Species comparison : Parallel studies in mouse/rat HLMs predict interspecies metabolic differences .

Q. How can the compound serve as a building block in multi-step syntheses of kinase inhibitors?

  • Fragment-based design : Couple with pyrazole or imidazole moieties via Suzuki-Miyaura cross-coupling to enhance target affinity.
  • Late-stage functionalization : Introduce solubilizing groups (e.g., PEG chains) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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